molecular formula C12H14O2 B1278896 Benzyl 2-cyclopropylacetate CAS No. 59698-18-9

Benzyl 2-cyclopropylacetate

Cat. No.: B1278896
CAS No.: 59698-18-9
M. Wt: 190.24 g/mol
InChI Key: VKLVFPVAJRYENM-UHFFFAOYSA-N
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Description

Benzyl 2-cyclopropylacetate is an organic compound with the molecular formula C12H14O2. The compound is characterized by the presence of a benzyl group attached to a cyclopropylacetate moiety, making it a unique ester with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-cyclopropylacetate can be synthesized through several methods. One common approach involves the esterification of cyclopropylacetic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-cyclopropylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Cyclopropylacetic acid derivatives.

    Reduction: Benzyl alcohol and cyclopropylmethanol.

    Substitution: Various benzyl-substituted cyclopropylacetates.

Scientific Research Applications

Benzyl 2-cyclopropylacetate has found applications in multiple scientific research areas:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of benzyl 2-cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes through its ester functional group .

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances and flavorings.

    Cyclopropyl acetate: Similar in structure but lacks the benzyl group, used in organic synthesis.

    Benzyl benzoate: Used in medicinal applications, particularly for treating scabies and lice.

Uniqueness: Benzyl 2-cyclopropylacetate stands out due to its unique combination of a benzyl group and a cyclopropylacetate moiety. This structure imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

benzyl 2-cyclopropylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLVFPVAJRYENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454244
Record name Phenylmethyl Cyclopropylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59698-18-9
Record name Phenylmethyl Cyclopropylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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